molecular formula C6H10O B12098726 (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol

(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol

Cat. No.: B12098726
M. Wt: 98.14 g/mol
InChI Key: DXESCHCZVDAYPL-SRQIZXRXSA-N
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Description

(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is a chiral bicyclic alcohol that serves as a high-value synthetic intermediate in advanced organic and medicinal chemistry research. This compound features a rigid bicyclo[3.1.0]hexane skeleton incorporating a cyclopropane ring, making it a versatile and strategic chiral building block for the synthesis of complex molecules . Its core structure is closely related to key intermediates used in the asymmetric synthesis of investigational pharmaceuticals. Notably, enantiomerically pure bicyclo[3.1.0]hexane derivatives have been identified as critical precursors in the development of Lenacapavir, a first-in-class HIV-1 capsid inhibitor currently under investigation for the treatment of HIV . The stereochemistry of the cyclopropane ring junction is crucial for biological activity, underscoring the importance of obtaining single enantiomers like the (1S,2S,5R) form for cutting-edge drug discovery programs . This product is offered for research and development purposes only. It is supplied with high chemical purity and is intended solely for laboratory use by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. For more detailed specifications, including certificates of analysis, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1S,2S,5R)-bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2/t4-,5+,6+/m1/s1

InChI Key

DXESCHCZVDAYPL-SRQIZXRXSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]2[C@H]1C2)O

Canonical SMILES

C1CC(C2C1C2)O

Origin of Product

United States

Synthetic Methodologies for 1s,2s,5r Bicyclo 3.1.0 Hexan 2 Ol and Its Stereoisomers

Retrosynthetic Analysis of Bicyclo[3.1.0]hexan-2-ol Derivatives

A retrosynthetic analysis of the bicyclo[3.1.0]hexane system identifies several key disconnections. The most apparent strategy involves the formation of the cyclopropane (B1198618) ring as the final key step. This leads back to a substituted cyclopentene (B43876) precursor. An alternative and widely used disconnection breaks the C1-C6 and C5-C6 bonds of the cyclopropane ring, revealing an acyclic precursor such as a 1,5-hexadiene (B165246) derivative.

A powerful and frequently employed strategy disconnects the bicyclic alcohol to an unsaturated terminal epoxide, such as 1,2-epoxy-5-hexene. organic-chemistry.orgacs.org This epoxide can be accessed from readily available starting materials. The key transformation is an intramolecular cyclopropanation, often mediated by a strong base. organic-chemistry.org This approach is highly effective for establishing the trans-relationship between the hydroxyl group and the cyclopropane ring. Furthermore, the unsaturated epoxide precursor itself can be derived from inexpensive chiral starting materials like (R)-epichlorohydrin, making this a practical and scalable route. nih.govvcu.edu

Chiral Pool Approaches to Bicyclo[3.1.0]hexane Alcohols

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the final molecule.

A robust and scalable pathway to enantiomerically pure bicyclo[3.1.0]hexan-2-ol derivatives begins with (R)- or (S)-epichlorohydrin. nih.govacs.org This method is particularly valuable for large-scale synthesis due to the low cost of the chiral starting material. nih.gov The synthesis typically involves a two-step sequence. First, a copper-catalyzed regioselective ring-opening of epichlorohydrin (B41342) is performed using a Grignard reagent, such as allylmagnesium chloride. acs.orgresearchgate.net This reaction forms an unsaturated chlorohydrin intermediate. acs.org The second step is an in-situ ring closure of the chlorohydrin to form the corresponding terminal epoxide, which then undergoes intramolecular cyclopropanation. researchgate.net

A developed process for the synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one, a direct precursor to the target alcohol via reduction, starts from (R)-epichlorohydrin. nih.gov This multi-step, telescoped process demonstrates the industrial applicability of this chiral pool approach.

Table 1: Example of a Telescoped Synthesis from (R)-Epichlorohydrin

Step Reactants Key Transformation Product
1 (R)-Epichlorohydrin, Allylmagnesium chloride, CuI (cat.) Epoxide Ring Opening (R)-1-Chlorohex-5-en-2-ol
2 (R)-1-Chlorohex-5-en-2-ol, NaOH Epoxide Formation (R)-1,2-Epoxyhex-5-ene
3 (R)-1,2-Epoxyhex-5-ene, LTMP Intramolecular Cyclopropanation (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol
4 (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol, TEMPO/NaOCl Oxidation (1R,5S)-Bicyclo[3.1.0]hexan-2-one

This table is a generalized representation based on multi-step syntheses described in the literature. nih.govvcu.edu

Monosaccharides provide a rich source of chirality for complex syntheses. Specifically, 2-deoxy-D-ribose has been successfully employed as a starting material for the enantioselective synthesis of the bicyclo[3.1.0]hexane framework. nih.govnih.gov This route is instrumental in the preparation of key intermediates for conformationally locked carbocyclic nucleosides, such as North-methanocarbathymidine (N-MCT). nih.govdocumentsdelivered.com The synthesis converts the sugar into a suitably protected acyclic precursor which then undergoes a series of transformations, including cyclization and functional group manipulations, to construct the target bicyclic alcohol scaffold. nih.gov While effective, these syntheses can be lengthy, with one reported route to a key bicyclic alcohol intermediate requiring ten steps from cyclopentadiene, a precursor that can be derived from sugar chemistry. nih.gov

Asymmetric Cyclopropanation Strategies

These methods construct the bicyclic system by forming the three-membered ring in an enantioselective or highly diastereoselective manner.

A highly efficient and stereoselective method for synthesizing trans-bicyclo[3.1.0]hexan-2-ols involves the intramolecular cyclopropanation of unsaturated terminal epoxides. organic-chemistry.org This reaction is typically induced by a strong, non-nucleophilic hindered base, with lithium 2,2,6,6-tetramethylpiperidide (LTMP) being particularly effective. researchgate.netnih.gov The proposed mechanism involves the deprotonation of the epoxide carbon alpha to the oxygen and trans to the alkyl chain, generating a transient α-lithiated epoxide, which acts as a carbenoid intermediate. acs.org This intermediate then undergoes a subsequent intramolecular cyclization. acs.org

The reaction is highly stereospecific; the chirality of the starting enantioenriched epoxide is transferred with high fidelity to the bicyclic product. organic-chemistry.org This methodology has been developed into a catalytic version, where only a catalytic amount of the lithium amide base is required, enhancing its practicality for large-scale applications. acs.orgacs.org

Table 2: LTMP-Mediated Intramolecular Cyclopropanation

Substrate Base (equiv.) Solvent Product Yield Ref.
(R)-1,2-Epoxyhex-5-ene LTMP (catalytic) MTBE (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol High acs.org
1,2-Epoxy-5-hexene LTMP (stoichiometric) t-BuOMe trans-Bicyclo[3.1.0]hexan-2-ol 81% organic-chemistry.org

This table provides illustrative examples of the LTMP-mediated cyclopropanation.

Metal-catalyzed reactions offer an alternative route for asymmetric cyclopropanation. Copper-based chiral catalysts have been employed for the cyclopropanation of substrates like α-diazoketones. acs.org While effective, these methods can sometimes result in lower yields and enantioselectivities compared to rhodium-based systems for similar transformations. acs.org

More recently, a cooperative catalytic system using a copper(I) source and a secondary amine has been shown to effect the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes. d-nb.info This method allows for the single-step construction of bicyclo[3.1.0]hexane skeletons and has been successfully adapted into an asymmetric process, providing enantioenriched products bearing vicinal all-carbon quaternary stereocenters with high enantioselectivity. d-nb.info Another strategy involves the copper-catalyzed enantioselective tandem conjugate addition of a Grignard reagent to an enone followed by intramolecular enolate trapping to form the cyclopropane ring. rsc.org These metal-catalyzed approaches represent a powerful, albeit sometimes costly, alternative to base-mediated strategies. acs.org

Intermolecular Cyclopropanation Approaches

Intermolecular cyclopropanation reactions are a direct method for the construction of the bicyclo[3.1.0]hexane skeleton. These reactions typically involve the addition of a carbene or carbenoid to a cyclopentene derivative.

Recent advancements in this area include the use of organophotocatalysis. nih.govnih.gov For instance, the intermolecular cyclopropanation of unactivated olefins with α-bromo-β-ketoesters and α-bromomalonates can be achieved using a benzothiazinoquinoxaline as an organophotocatalyst under visible light irradiation. nih.govnih.gov This method demonstrates broad functional group tolerance and can be performed in the presence of air and moisture with a low catalyst loading of 0.5 mol %. nih.govnih.gov The reaction proceeds efficiently for mono-, di-, and trisubstituted olefins, yielding highly substituted cyclopropanes. nih.gov Mechanistic studies, including Stern-Volmer quenching and quantum yield determination, support the proposed catalytic cycle. nih.gov

Another approach involves the use of transition metal catalysts. For example, rhodium(II) catalysts are effective in promoting the cyclopropanation of allylic diazoacetates. smolecule.com This intramolecular variant is a powerful tool for synthesizing the related 3-oxabicyclo[3.1.0]hexane system. smolecule.com

Table 1: Intermolecular Cyclopropanation Approaches
Catalyst/ReagentSubstrateProductKey Features
Benzothiazinoquinoxaline (organophotocatalyst)Unactivated olefins, α-bromo-β-ketoesters/α-bromomalonatesHighly substituted cyclopropanesVisible light, 0.5 mol% catalyst, air and moisture tolerant. nih.govnih.gov
Rhodium(II) catalystAllylic diazoacetates3-Oxabicyclo[3.1.0]hexanesEffective for intramolecular cyclopropanation. smolecule.com

Ring-Closing Metathesis (RCM) Approaches to Bicyclo[3.1.0]hexene Systems

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of cyclic and bicyclic systems. acs.orgresearchgate.netacs.org In the context of bicyclo[3.1.0]hexene synthesis, RCM of a suitably substituted diene can construct the five-membered ring onto a pre-existing cyclopropane.

A notable application of this strategy is the synthesis of conformationally restricted γ-aminobutyric acid (GABA) analogues. acs.orgresearchgate.netacs.org In this approach, a 1,7-diene serves as a common intermediate. acs.org Isomerization of this diene to a 1,6-diene, followed by RCM, yields the desired bicyclo[3.1.0]hexene backbone. acs.org For example, treatment of a 1,7-diene with a ruthenium complex can induce selective isomerization to the 1,6-diene, which then undergoes RCM with a Grubbs-type catalyst to afford the bicyclo[3.1.0]hexene product. acs.org This methodology has been successfully employed in the synthesis of bicyclo-GABA and its analogues. acs.orgresearchgate.netacs.org

Furthermore, gold(I)-catalyzed isomerization of 5-en-2-yn-1-yl acetates provides access to functionalized acetoxy bicyclo[3.1.0]hexenes, which can be further transformed into 2-cycloalkenones. organic-chemistry.org

Table 2: RCM Approaches to Bicyclo[3.1.0]hexene Systems
Catalyst SystemStarting MaterialProductApplication
Ruthenium complex (isomerization) and Grubbs catalyst (RCM)1,7-dieneBicyclo[3.1.0]hexeneSynthesis of bicyclo-GABA analogues. acs.orgresearchgate.netacs.org
Gold(I) catalyst5-en-2-yn-1-yl acetatesAcetoxy bicyclo[3.1.0]hexenesSynthesis of functionalized bicyclo[3.1.0]hexenes. organic-chemistry.org

Other Cascade and Domino Reaction Sequences

A tandem alkylation-lactonization sequence provides an efficient route to key intermediates for the synthesis of bicyclo[3.1.0]hexenyl carbanucleosides. nih.gov This process typically begins with the reaction of an epoxide with a malonate derivative. For instance, the reaction of (R)-epichlorohydrin with diethyl malonate in the presence of a base like sodium ethoxide leads to a cyclopropane-fused γ-lactone via a tandem alkylation followed by lactonization. nih.gov This key intermediate, (-)-(1S,5R)-ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, can then be further elaborated to the target bicyclo[3.1.0]hexenyl systems through a series of steps including selective reduction and Grignard reaction. nih.gov

Oxidative intramolecular cyclization offers a stereoselective pathway to nitrobicyclo[3.1.0]hexanes. clockss.org Treatment of optically active 6-nitrohex-1-en-3-ols with silver(I) oxide and iodine under basic conditions can induce an oxidative intramolecular cyclization. clockss.org This reaction can afford 5-nitrobicyclo[3.1.0]hexanes in a highly stereoselective manner. clockss.org The stereoselectivity of the reaction is influenced by the configuration of the stereogenic center adjacent to the alkenyl group. clockss.org This method provides a route to functionalized bicyclo[3.1.0]hexane systems that can serve as precursors for other derivatives.

1,3-Dipolar cycloaddition reactions provide a powerful tool for the construction of heterocyclic systems fused to the bicyclo[3.1.0]hexane framework. A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes involves the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide, such as the protonated form of Ruhemann's purple. beilstein-journals.orgnih.govbeilstein-archives.org This reaction proceeds with high diastereofacial selectivity, affording the corresponding cycloadducts in moderate to good yields. beilstein-journals.orgnih.govbeilstein-archives.org The strategy is applicable to both 3-substituted and 3,3-disubstituted cyclopropenes. beilstein-journals.orgnih.govbeilstein-archives.org

Table 3: Other Cascade and Domino Reaction Sequences
Reaction TypeKey ReagentsIntermediate/ProductKey Features
Tandem Alkylation and Lactonization(R)-epichlorohydrin, diethyl malonate, sodium ethoxide(-)-(1S,5R)-ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylateEfficient route to key intermediates for carbanucleoside synthesis. nih.gov
Oxidative Intramolecular Cyclization6-nitrohex-1-en-3-ols, Ag₂O, I₂5-Nitrobicyclo[3.1.0]hexanesStereoselective formation of functionalized bicyclo[3.1.0]hexanes. clockss.org
1,3-Dipolar CycloadditionCyclopropenes, stable azomethine ylides (e.g., protonated Ruhemann's purple)Bis-spirocyclic 3-azabicyclo[3.1.0]hexanesHigh diastereofacial selectivity. beilstein-journals.orgnih.govbeilstein-archives.org

Stereochemical Control and Enantioselective Synthesis of Bicyclo 3.1.0 Hexan 2 Ol

Diastereoselective Approaches in Bicyclo[3.1.0]hexane Formation

Diastereoselective strategies aim to control the relative stereochemistry of newly formed stereocenters in relation to existing ones. In the context of bicyclo[3.1.0]hexan-2-ol synthesis, this often involves intramolecular reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization.

A notable example is the intramolecular cyclopropanation of unsaturated chlorohydrins. researchgate.net This method has been used to synthesize trans-bicyclo[3.1.0]hexan-2-ols with high diastereoselectivity. acs.org The process starts with the regioselective ring-opening of epichlorohydrin (B41342) using allylic or homoallylic Grignard reagents, followed by cyclization induced by lithium 2,2,6,6-tetramethylpiperidide (LTMP). researchgate.net The stereochemistry of the final product is directly influenced by the stereochemistry of the starting epoxy alkene. For instance, the cyclopropanation of (R)-1,2-epoxyhex-5-ene using a catalytic amount of LTMP yields (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol. acs.org This reaction is believed to proceed through a chair-like transition state, ensuring excellent retention of enantiopurity. acs.org

Another approach involves the (3+2) annulation of cyclopropenes with aminocyclopropanes, which can be mediated by an organic or iridium photoredox catalyst. rsc.orgnih.gov This method allows for the convergent synthesis of bicyclo[3.1.0]hexanes with three contiguous stereocenters. rsc.org High diastereoselectivity has been achieved by using difluorocyclopropenes in combination with a cyclopropylaniline bearing a removable substituent. rsc.orgnih.gov

The Simmons-Smith cyclopropanation of chiral allylic alcohols is another classic diastereoselective method. The hydroxyl group of the substrate directs the zinc carbenoid reagent to the same face of the double bond, leading to high syn-selectivity. wiley-vch.de The stereochemical outcome can be influenced by the geometry of the double bond and the nature of the zinc carbenoid. wiley-vch.deunl.pt

Starting MaterialReagent/CatalystProductDiastereomeric Ratio/Selectivity
(R)-1,2-epoxyhex-5-eneCatalytic LTMP(1R,2R,5S)-bicyclo[3.1.0]hexan-2-olHigh diastereoselectivity
Unsaturated chlorohydrinsLTMPtrans-bicyclo[3.1.0]hexan-2-olsHigh diastereoselectivity
Cyclopropenes and aminocyclopropanesIridium photoredox catalystSubstituted bicyclo[3.1.0]hexanesHigh diastereoselectivity
Chiral allylic alcoholsSimmons-Smith reagentsyn-cyclopropylmethanolsHigh syn-selectivity

Enantioselective Catalysis in Bicyclo[3.1.0]hexan-2-ol Synthesis

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This is a highly efficient and atom-economical approach to asymmetric synthesis.

The development of a catalytic intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-ene using a substoichiometric amount of lithium 2,2,6,6-tetramethylpiperidide (LTMP) is a significant advancement. researchgate.netacs.org This method provides the key homochiral bicyclo[3.1.0]hexan-1-ol, which can then be oxidized to the corresponding ketone. researchgate.netacs.org This process has been successfully demonstrated on a multi-kilogram scale, highlighting its practicality. researchgate.netacs.org

Copper(I)/secondary amine cooperative catalysis has been employed for the intramolecular radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes. d-nb.info This method enables the single-step construction of bicyclo[3.1.0]hexane skeletons and has been successfully applied in an asymmetric transformation to produce enantioenriched products. d-nb.info

Furthermore, the use of chiral ligands in metal-catalyzed reactions is a common strategy. For instance, chiral bi- and tridentate ligands derived from natural products like (+)-sabinol have been synthesized and can be applied in asymmetric catalysis. nih.gov

Reaction TypeCatalytic SystemSubstrateProduct Feature
Intramolecular CyclopropanationCatalytic LTMP(R)-1,2-epoxyhex-5-eneHomochiral bicyclo[3.1.0]hexan-1-ol
Intramolecular Radical CyclopropanationCu(I)/Secondary AmineAlkenyl aldehydesEnantioenriched bicyclo[3.1.0]hexanes
Asymmetric CatalysisMetal with Chiral LigandsProchiral precursorsEnantiomerically enriched bicyclo[3.1.0]hexan-2-ol

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, leaving behind an enantiomerically enriched product.

A well-established method involves the use of Oppolzer's N-acylcamphorsultams. nih.gov The reaction of these chiral auxiliaries with a titanium-propene complex allows for the highly enantio- and diastereoselective synthesis of 2-substituted 1-bicyclo[3.1.0]hexanols. nih.gov

Chiral ligands, which coordinate to a metal center to create a chiral catalytic environment, are also instrumental. The stereochemical outcome of the Simmons-Smith cyclopropanation, for example, can be controlled by the presence of a chiral directing group on the allylic alcohol substrate. unl.pt The hydroxyl group acts as a directing group, leading to the formation of the cyclopropane (B1198618) ring on the same side. wiley-vch.de Similarly, benzyl (B1604629) ether and tetrahydropyranyl (THP) groups can also serve as effective directing groups in these reactions. unl.pt

MethodChiral ControllerSubstrate TypeKey Feature
Chiral AuxiliaryOppolzer's N-acylcamphorsultamsN-acyl derivativesHigh enantio- and diastereoselectivity
Ligand-ControlledChiral directing group (e.g., -OH, -OBn)Allylic alcoholssyn-selective cyclopropanation

Enzymatic Resolution and Biocatalytic Pathways

Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure compounds. These methods rely on the ability of enzymes to differentiate between enantiomers of a racemic mixture.

Lipases are commonly used for the kinetic resolution of racemic alcohols and their esters. For instance, a lipase-catalyzed asymmetric acetylation has been used to resolve a racemic mixture of a functionalized bicyclo[3.1.0]hexan-2-ol derivative. acs.orgnih.gov This process yields both the enantiomerically pure diacetate and the unreacted monoacetate. acs.orgnih.gov Pseudomonas cepacia lipase (B570770) (PCL) has also been utilized in the continuous-flow kinetic resolution of a bicyclic secondary allylic alcohol. researchgate.net

Whole-cell biotransformations are another powerful tool. Candida parapsilosis ATCC 7330 has been used for the enantioselective hydrolysis of racemic esters, providing access to enantiomerically enriched allylic alcohols that can serve as precursors for bicyclic systems. researchgate.net

Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the oxidation of ketones to esters or lactones. These enzymes have been used in the kinetic resolution of bicyclic ketones, yielding enantiomerically pure lactones and unreacted ketones. uva.nl

Enzyme TypeReactionSubstrateOutcome
LipaseAsymmetric acetylationRacemic bicyclo[3.1.0]hexan-2-ol derivativeEnantiomerically pure diacetate and monoacetate
Pseudomonas cepacia lipaseKinetic resolutionBicyclic secondary allylic alcoholEnantiomerically resolved alcohol and ester
Candida parapsilosisEnantioselective hydrolysisRacemic bromo-cycloalkenyl acetateEnantiomerically enriched allylic alcohol
Baeyer-Villiger MonooxygenaseKinetic resolutionRacemic bicyclic ketoneEnantiomerically pure lactone and ketone

Strategies for Inverting π-Facial Selectivity

Controlling which face of a double bond a reagent attacks (π-facial selectivity) is fundamental to stereoselective synthesis. While many methods favor a specific facial attack, strategies exist to invert this preference, providing access to the opposite diastereomer.

In the context of Simmons-Smith cyclopropanation of chiral allylic alcohols, high syn-selectivity is typically observed due to the directing effect of the hydroxyl group. wiley-vch.de To obtain the anti-isomer, a multi-step sequence involving a phase-transfer dichlorocarbene (B158193) cyclopropanation can be employed. unl.pt This highlights that by changing the reaction mechanism and reagents, the inherent facial selectivity can be overcome.

While not directly applied to bicyclo[3.1.0]hexan-2-ol in the provided sources, the principle of inverting selectivity is a general and powerful concept in stereocontrolled synthesis.

Chemical Transformations and Derivatization of Bicyclo 3.1.0 Hexan 2 Ol Scaffold

Oxidation Reactions of the Hydroxyl Group to Bicyclo[3.1.0]hexanones

The secondary alcohol of bicyclo[3.1.0]hexan-2-ol can be readily oxidized to the corresponding ketone, bicyclo[3.1.0]hexan-2-one. This transformation is a pivotal step in many synthetic routes, as the resulting ketone is a versatile intermediate. acs.orgverixiv.org A scalable synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one has been developed, which is a key intermediate for various pharmaceutical compounds. acs.org

A variety of oxidizing agents can be employed for this purpose. For instance, an efficient and robust procedure for the intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-ene followed by oxidation of the resulting (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol has been established. acs.org More recently, a process involving an I2-promoted hydroxylation and an Albright-Goldman oxidation has been optimized to produce (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, highlighting the utility of oxidizing the bicyclo[3.1.0]hexanol scaffold. verixiv.org

PrecursorReagents and ConditionsProductYieldReference
(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-olNot specified in abstract(1R,5S)-Bicyclo[3.1.0]hexan-2-one96% acs.org
(1R,5S)-Bicyclo[3.1.0]hexan-2-oneI2-promoted hydroxylation, Albright-Goldman oxidation(1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one25% (overall from (R)-epichlorohydrin) verixiv.org

Ring-Opening Reactions of Bicyclo[3.1.0]hexane Systems

The strained bicyclo[3.1.0]hexane system is susceptible to ring-opening reactions, which provide a pathway to uniquely substituted monocyclic and aromatic compounds. researchgate.netnih.gov The corresponding ketones, bicyclo[3.1.0]hexan-2-ones, are particularly useful precursors for these transformations. A highly efficient 2π disrotatory ring-opening aromatization sequence of bicyclo[3.1.0]hexan-2-ones can be achieved under thermal conditions. nih.gov This method allows for the construction of polyfunctionalized benzoates. nih.gov

In the presence of nucleophiles such as amines or alcohols, this ring-opening reaction can lead to the formation of substituted anilines or ethers, respectively. nih.gov For example, the reaction with primary, secondary, and aromatic amines produces anilines with substitution patterns that are otherwise difficult to access, with yields ranging from 20-81%. researchgate.net Furthermore, anion-accelerated 2π-electrocyclic ring-opening of 6,6-dihalobicyclo[3.1.0]hexan-2-ones at low temperatures can produce meta-halophenols in good to high yields. researchgate.net Radical ring-opening reactions of cyclopropylcarbinyl radicals derived from bicyclo[3.1.0]hexan-2-ols also offer a method for introducing alkyl and substituted alkyl groups with stereochemical control. acs.org

Starting MaterialConditionsProductsYieldReference
Bicyclo[3.1.0]hexan-2-onesThermalSubstituted Benzoates- nih.gov
Bicyclo[3.1.0]hexan-2-onesThermal, in the presence of aminesSubstituted Anilines20-81% researchgate.net
Bicyclo[3.1.0]hexan-2-onesThermal, in the presence of alcoholsSubstituted Ethers- nih.gov
6,6-Dihalobicyclo[3.1.0]hexan-2-onesAnion-acceleratedmeta-Halophenols29-92% researchgate.net

Functionalization of the Bicyclo[3.1.0]hexane Core

The bicyclo[3.1.0]hexane core can be functionalized through the introduction of various substituents, including heteroatoms, or by derivatization of the hydroxyl group.

The introduction of heteroatoms such as nitrogen and halogens into the bicyclo[3.1.0]hexane scaffold is of significant interest for the synthesis of biologically active molecules. nih.govacs.org Palladium-catalyzed transannular C–H arylation of the 3-azabicyclo[3.1.0]hexane core allows for the introduction of various aryl groups, including those containing bromo, phenol, and aldehyde functionalities. nih.gov This method has been applied to the late-stage derivatization of the pharmaceutical candidate amitifadine. nih.gov

Halogenated bicyclo[3.1.0]hexanes can be synthesized through various methods. For instance, aluminum halide-mediated cycloisomerization of 7-en-2-ynones can construct halogenated bicyclo[3.1.0]hexanes. rsc.orgresearchgate.net A metal-free approach for the synthesis of functionalized benzo-fused bicyclo[3.1.0]hexanes using gem-dibromoolefins has also been developed. acs.org Furthermore, a triethylaluminum-mediated intramolecular epoxide opening and cyclopropanation reaction can produce highly functionalized bicyclo[3.1.0]hexane systems with perfect endo selectivity for hydrogen or fluorine. nih.govfigshare.com The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is also an active area of research, with methods such as Rh-alkylcarbene mediated intramolecular alkene cyclopropanation being developed. researchgate.net

Reaction TypeReagentsFunctional Group IntroducedReference
Transannular C–H arylationPalladium catalyst, Aryl iodideAryl groups (can contain heteroatoms) nih.gov
CycloisomerizationAluminum halidesHalogens rsc.orgresearchgate.net
Intramolecular Radical Oxidative Cyclizationgem-Dibromoolefins, Diphenyl diselenide, TBHPDibromo-substituted bicyclo[3.1.0]hexane acs.org
Intramolecular Epoxide Opening/CyclopropanationEt3AlFluorine (endo selective) nih.govfigshare.com
Intramolecular Alkene CyclopropanationRh-alkylcarbeneAzabicyclo[3.1.0]hexane core researchgate.net

The hydroxyl group of bicyclo[3.1.0]hexan-2-ol serves as a convenient handle for the formation of ether and ester derivatives. The formation of ethers can be achieved during the ring-opening reactions of the corresponding bicyclo[3.1.0]hexan-2-ones in the presence of alcohols. nih.gov

Esterification of the alcohol is a common transformation. For example, 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane, an ester derivative, has been synthesized and its thermal rearrangement studied. khas.edu.tr The pyrolysis of this ester at 350°C leads to the formation of 1,3,3-trimethyl-1,4-cyclohexadiene through a two-step mechanism involving the elimination of the ester to form an intermediate bicyclo[3.1.0]hex-2-ene, followed by a sigmatropic rearrangement. khas.edu.tr

Reactions Involving Cyclopropyl (B3062369) Moiety Rearrangements

The cyclopropyl moiety in the bicyclo[3.1.0]hexane system is prone to rearrangements due to its inherent ring strain. These rearrangements can lead to the formation of different cyclic and acyclic structures.

Computational studies on the pyrolysis of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane have shown that the reaction proceeds through an initial 1,2-elimination to form 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene. khas.edu.tr This intermediate then undergoes a sigmatropic rearrangement involving a homodienyl 1,5-hydrogen shift, which is the rate-determining step, to yield 1,3,3-trimethyl-1,4-cyclohexadiene. khas.edu.tr Theoretical calculations have also explored the potential for homolytic bond cleavage of the cyclopropyl moiety in bicyclo[3.1.0]hex-2-ene to form an allylically stabilized biradical intermediate. researchgate.net

Furthermore, radical ring-opening reactions of the cyclopropylcarbinyl system provide another avenue for rearrangement. ucl.ac.uk For instance, reductive ring-opening of cyclopropyl ketones with lithium in liquid ammonia (B1221849) or samarium(II) iodide can lead to cleavage of the more substituted bond, resulting in thermodynamically controlled products. ucl.ac.uk

Application of Bicyclo 3.1.0 Hexan 2 Ol and Its Derivatives in Complex Molecule Synthesis

Asymmetric Synthesis of Conformationally Locked Carbocyclic Nucleosides

Bicyclo[3.1.0]hexenyl Carbanucleoside Derivatives

Researchers have designed and synthesized bicyclo[3.1.0]hexenyl carbanucleoside derivatives with a fixed "North" conformation to explore new anti-HIV agents with high potency and reduced cytotoxicity. nih.govnih.gov The synthesis of these derivatives often starts from enantiomerically pure materials like (R)- or (S)-epichlorohydrin. nih.govnih.gov Key reactions in these synthetic routes include tandem alkylation, γ-lactonization, chemoselective reduction, ring-closing metathesis (RCM), and Mitsunobu coupling. nih.gov Notably, both D- and L-bicyclo[3.1.0]hexenyl carbanucleoside derivatives have been prepared and evaluated for their antiviral activities. nih.govnih.gov

Intermediates for Pharmaceutical Agents

The unique stereochemistry of bicyclo[3.1.0]hexan-2-ol derivatives makes them valuable intermediates in the synthesis of various pharmaceutical agents.

For instance, (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a key intermediate in the synthesis of Milnacipran and Levo-Milnacipran. cphi-online.com

Derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate have been investigated as potent and selective agonists for metabotropic glutamate (B1630785) (mGlu) 2 and 3 receptors. rcsb.orgnih.gov For example, (1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY2794193) has been identified as a highly potent and selective mGlu3 receptor agonist. rcsb.orgresearchgate.net The synthesis of these agonists often involves modifications at the C4 position of the bicyclo[3.1.0]hexane ring system. nih.gov

The anti-HIV drug Lenacapavir, a first-in-class capsid inhibitor, utilizes a bicyclo[3.1.0]hexane derivative as a key fragment in its structure. researchgate.netvcu.edu A scalable and efficient synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, an important intermediate for Lenacapavir, has been developed from (R)-epichlorohydrin. acs.orgverixiv.org This multi-step synthesis involves a telescoped bicyclic ketone synthesis, I2-promoted hydroxylation, and an Albright-Goldman oxidation. acs.orgverixiv.org

Precursors for Polycyclopropane and Natural Product Synthesis

The strained ring system of bicyclo[3.1.0]hexanes makes them useful precursors for the synthesis of polycyclopropane structures and various natural products. The controlled cleavage and rearrangement of the bicyclic system can lead to a variety of complex molecular architectures. d-nb.info For example, enantiomerically pure bicyclo[3.1.0]hexan-2-one has been used as a starting material in the total synthesis of natural products. researchgate.net The development of catalytic intramolecular cyclopropanation methods has further expanded the utility of these building blocks in accessing structurally diverse bicyclo[3.1.0]hexane skeletons. d-nb.infodigitellinc.com

Building Blocks for Chiral Heterocyclic Systems

The inherent chirality and functional group handles of bicyclo[3.1.0]hexan-2-ol and its derivatives make them excellent starting materials for the synthesis of chiral heterocyclic systems. researchgate.net For instance, aminodiols derived from the bicyclo[3.1.0]hexane framework can be transformed into various heterocyclic structures. mdpi.com These chiral building blocks are valuable in drug discovery programs for creating novel heterocyclic compounds with potential biological activities. researchgate.net The synthesis of 2'-oxabicyclo[3.1.0]hexyl nucleosides with a north conformation is another example of their application in constructing chiral heterocyclic systems. pusan.ac.kr

Mechanistic Investigations and Reaction Pathways

Mechanistic Studies of Intramolecular Cyclopropanation Reactions

The formation of the bicyclo[3.1.0]hexane skeleton is often achieved through intramolecular cyclopropanation reactions, with several distinct mechanisms being reported.

One prominent pathway involves the lithium amide-induced cyclopropanation of unsaturated terminal epoxides. organic-chemistry.orgresearchgate.net For example, treating 1,2-epoxy-5-hexene with a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) yields trans-bicyclo[3.1.0]hexan-2-ol. organic-chemistry.orgacs.org The proposed mechanism initiates with the deprotonation of the epoxide at the carbon atom alpha to the oxygen and trans to the alkyl chain, forming an α-lithiated epoxide intermediate. acs.org This carbenoid-like species then undergoes an intramolecular nucleophilic attack on the pendant alkene, proceeding through a chair-like transition state to form the cyclopropane (B1198618) ring. acs.org This method has been successfully applied on a multi-kilogram scale, highlighting its practicality. acs.org A catalytic version of this reaction has also been developed, which is significant for large-scale synthesis. acs.orgox.ac.uk

Another approach is the intramolecular radical cyclopropanation. A method utilizing a Cu(I)/secondary amine cooperative catalyst enables the cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes serving as the C1 source. d-nb.info Preliminary mechanistic studies for this formal [2+1] cycloaddition support a stepwise radical process. d-nb.info This radical-mediated strategy is particularly useful for constructing bicyclo[3.1.0]hexane skeletons with sterically congested vicinal all-carbon quaternary stereocenters, a significant challenge for traditional metallocarbene methods. d-nb.info

Additionally, oxidative intramolecular cyclization of substrates like chiral 6-nitrohex-1-en-3-ols using silver(I) oxide and iodine can produce 5-nitrobicyclo[3.1.0]hexanes. clockss.org This reaction is believed to proceed through a radical cyclization pathway, specifically a 5-exo-trig cyclization of a radical intermediate, which is then trapped by iodine. clockss.org

Table 1: Mechanistic Pathways for Intramolecular Cyclopropanation

Method Reagents/Catalyst Key Intermediate Mechanistic Feature Ref
Epoxide Cyclization Lithium 2,2,6,6-tetramethylpiperidide (LTMP) α-lithiated epoxide (carbenoid) Nucleophilic attack via chair transition state acs.org
Radical Cyclopropanation Cu(I)/Secondary Amine Carbon-centered radical Stepwise radical addition d-nb.info
Oxidative Cyclization Ag₂O / I₂ Radical intermediate 5-exo-trig radical cyclization clockss.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has proven to be an invaluable tool for elucidating the complex reaction mechanisms associated with bicyclo[3.1.0]hexane systems. Theoretical studies, particularly using Density Functional Theory (DFT), have provided detailed insights into reaction pathways, transition states, and intermediates that are often difficult to observe experimentally.

For instance, the mechanism of the platinum-salt-catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane to 2-methylcyclopentanone has been extensively studied computationally. nih.govacs.org These studies mapped the potential energy surface for the reaction, identifying key steps such as the oxidative addition of the metal into the cyclopropane ring, the formation and cleavage of a platinacyclobutane intermediate, and the final demetallation step. nih.govacs.org The calculations explored pathways involving both monomeric and dimeric forms of the platinum catalyst. nih.govacs.org

Computational methods are also used to understand the structure and stability of the bicyclo[3.1.0]hexane system itself. Techniques such as Atoms in Molecules (AIM) and Nucleus-Independent Chemical Shift (NICS) have been employed to analyze the electronic properties and conformations of the bicyclic structure. AIM analysis can identify which atoms experience the most significant changes between different conformations, contributing to the stability of the molecule's boat-like form. Furthermore, quantum chemical calculations have been used to investigate the photorearrangement of benzene to a bicyclo[3.1.0]hexenium cation, exploring mechanisms involving protonation of excited-state benzene versus the rearrangement of a benzvalene intermediate. researchgate.net

Stereochemical Course of Cyclization Reactions

The stereochemical outcome of cyclization reactions to form bicyclo[3.1.0]hexane derivatives is a critical aspect of their synthesis, and many methods exhibit a high degree of stereocontrol.

The LTMP-induced intramolecular cyclopropanation of unsaturated epoxides is noted for being completely stereoselective. researchgate.netox.ac.uk When enantioenriched epoxides are used as starting materials, they retain their enantiomeric excess throughout the cyclopropanation process. organic-chemistry.org The reaction is also highly diastereoselective, typically affording trans-bicyclo[3.1.0]hexan-2-ols. organic-chemistry.orgacs.org This stereospecificity is rationalized by a mechanism involving a defined chair-like transition state during the intramolecular cyclization. acs.org

Similarly, the gold(I)-catalyzed cycloisomerization of 1,5-enynes to form bicyclo[3.1.0]hexenes is stereospecific. acs.org The geometry of the starting olefin dictates the stereochemistry of the resulting cyclopropane ring; a (Z)-olefin yields a cis-cyclopropane, while an (E)-olefin produces a trans-cyclopropane. acs.org This reaction also proceeds with excellent chirality transfer when enantioenriched substrates are used. acs.org

In the oxidative intramolecular cyclization of chiral 6-nitrohex-1-en-3-ols, the stereoselectivity of the reaction is dependent on the configuration of the stereogenic center in the acyclic precursor. clockss.org This control arises from stereochemical preferences in the transition structure of the radical cyclization step, where substituents tend to occupy equatorial positions to minimize steric hindrance. clockss.org

Table 2: Stereochemical Control in Bicyclo[3.1.0]hexane Synthesis

Reaction Type Stereochemical Outcome Controlling Factor Ref
LTMP-induced Epoxide Cyclization Stereospecific, high diastereoselectivity for trans product Chair-like transition state acs.org
Gold(I)-catalyzed Enyne Cycloisomerization Stereospecific (Zcis, Etrans) Olefin geometry of substrate acs.org
Oxidative Radical Cyclization Stereoselective Configuration of precursor's stereocenter clockss.org

Rearrangement Pathways in Bicyclo[3.1.0]hexane Systems

The inherent strain in the bicyclo[3.1.0]hexane ring system makes it susceptible to a variety of rearrangement reactions, which can be synthetically useful for accessing other ring systems.

One of the most studied rearrangements is the acid- or metal-catalyzed ring opening of the cyclopropane. Under platinum salt catalysis, 1-hydroxy-bicyclo[3.1.0]hexane rearranges to form 2-methylcyclopentanone. nih.govacs.org The mechanism involves the cleavage of an internal C-C bond of the cyclopropane ring. Similarly, methanolysis under acidic conditions can lead to the formation of a 4-methoxycyclohexane derivative, which suggests the cleavage of the C1-C6 bond followed by nucleophilic attack. In contrast, under basic conditions, the same substrates can yield a 3-methoxymethylcyclopentanone, arising from the cleavage of the C1-C5 bond.

Base-promoted ring contraction of larger ring systems is a common method to form the bicyclo[3.1.0]hexane core itself. For example, an epoxy ketone derived from cyclohexane-1,4-dione can undergo a base-induced ring contraction to give the bicyclo[3.1.0]hexane system. researchgate.net

Other notable rearrangements include tandem reactions, such as a rhodium-catalyzed hetero-[5+2] cycloaddition followed by a Claisen rearrangement to provide bicyclo[3.1.0]hexane products. Additionally, bicyclo[3.1.0]hexanols can undergo ring-opening reactions to yield cyclohexanones or cyclohexenones. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex stereochemistry of bicyclic systems like (1S,2S,5R)-bicyclo[3.1.0]hexan-2-ol. Both ¹H and ¹³C NMR provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of a derivative, (1S,2S,5R,6S)-6-methylbicyclo[3.1.0]hexan-2-ol, the proton at the C2 position, which bears the hydroxyl group, appears as a doublet at approximately 4.15 ppm with a coupling constant (J) of 4.8 Hz. google.com This coupling information is crucial for determining the relative stereochemistry of adjacent protons. The ¹³C NMR spectrum provides further structural confirmation, with characteristic chemical shifts for the carbons in the bicyclic framework. For instance, in a related bicyclo[3.1.0]hexan-2-one, the carbonyl carbon (C2) resonates at around 215.2 ppm, while the other ring carbons appear at distinct upfield shifts. nih.gov The specific chemical shifts and coupling constants observed in the NMR spectra are unique fingerprints of the molecule's stereoisomer, allowing for unambiguous stereochemical assignment. google.comclockss.org Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering definitive proof of their relative stereochemistry. mdpi.com

Table 1: Representative ¹H NMR Data for Bicyclo[3.1.0]hexane Derivatives

Compound Proton Chemical Shift (ppm) Multiplicity J (Hz)
(1S,2S,5R,6S)-6-methylbicyclo[3.1.0]hexan-2-ol H-2 4.15 d 4.8
(1S,2S,5R,6R)-6-methylbicyclo[3.1.0]hexan-2-ol H-2 4.21 d 4.8
(1R,5S)-bicyclo[3.1.0]hexan-2-one Ring Protons 2.19-1.94 m -
(1R,5S)-bicyclo[3.1.0]hexan-2-one Ring Proton 1.78-1.70 m -
(1R,5S)-bicyclo[3.1.0]hexan-2-one Ring Proton 1.22-1.14 m -
(1R,5S)-bicyclo[3.1.0]hexan-2-one Ring Proton 0.96-0.88 m -

Table 2: Representative ¹³C NMR Data for Bicyclo[3.1.0]hexane Derivatives

Compound Carbon Chemical Shift (ppm)
(1R,5S)-bicyclo[3.1.0]hexan-2-one C2 (C=O) 215.2
(1R,5S)-bicyclo[3.1.0]hexan-2-one Ring Carbon 31.4
(1R,5S)-bicyclo[3.1.0]hexan-2-one Ring Carbon 27.4
(1R,5S)-bicyclo[3.1.0]hexan-2-one Ring Carbon 22.6
(1R,5S)-bicyclo[3.1.0]hexan-2-one Ring Carbon 21.6
(1R,5S)-bicyclo[3.1.0]hexan-2-one Ring Carbon 13.5

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules. For derivatives of bicyclo[3.1.0]hexane, this technique provides an unambiguous three-dimensional map of the atomic positions, confirming the (1S,2S,5R) configuration.

The rigid bicyclo[3.1.0]hexane framework enforces a specific puckering of the five-membered ring, which can be precisely characterized by bond lengths, bond angles, and torsion angles obtained from the crystal structure. This detailed structural information is crucial for understanding how the molecule interacts with other molecules, such as in biological systems or during chemical reactions. For example, the absolute configuration of related chiral bicyclo[3.1.0]hexane derivatives has been successfully confirmed using X-ray crystallography, providing a solid foundation for understanding their chemical and biological properties. researchgate.netgoogle.com The crystal structure reveals the fixed spatial orientation of the hydroxyl group relative to the bicyclic system, which is a key determinant of its reactivity and intermolecular interactions. nih.gov

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₆H₁₀O, corresponding to a molecular weight of 98.14 g/mol . achemblock.comchemspider.com

In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner, producing a unique fragmentation pattern that serves as a molecular fingerprint. For related bicyclo[3.1.0]hexane structures, common fragmentation pathways include the loss of a water molecule ([M-18]⁺) or a methyl group ([M-15]⁺). google.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. beilstein-journals.org For instance, the DART (Direct Analysis in Real Time) ionization source has been used to confirm the mass of related bicyclic compounds. beilstein-journals.org

Table 3: Mass Spectrometry Data for this compound and a Related Compound

Compound Formula Molecular Weight (g/mol) Ionization Method Key Fragments (m/z)
This compound C₆H₁₀O 98.14 - -
(cis)-5-isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol C₁₀H₁₈O 154.25 EI 139 ([M-15]⁺), 136 ([M-18]⁺), 121, 93, 71, 55, 43

Chiroptical Methods (e.g., Optical Rotation) for Enantiopurity Assessment

Chiroptical methods are essential for determining the enantiomeric purity of chiral compounds like this compound. These techniques rely on the differential interaction of enantiomers with polarized light.

Optical rotation is a fundamental chiroptical measurement that quantifies the extent to which a chiral compound rotates the plane of plane-polarized light. The specific rotation, [α], is a characteristic property of an enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). A non-zero optical rotation confirms the presence of a chiral compound and can be used to determine its enantiomeric excess (ee). For example, a related compound, (1R,5S)-bicyclo[3.1.0]hexan-2-one, exhibits a specific rotation of +20.79° (in methanol (B129727) at 20°C and 589 nm), indicating its enantiomeric purity. nih.gov

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed stereochemical information. The CD spectrum of a chiral molecule is highly sensitive to its absolute configuration and conformation, offering another powerful tool for enantiopurity assessment and stereochemical analysis. acs.org

Computational and Theoretical Studies on Bicyclo 3.1.0 Hexane Systems

Quantum Chemical Calculations (e.g., DFT, HF, MP2) for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the properties of bicyclo[3.1.0]hexane systems. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are widely used to optimize molecular geometries and describe electronic structures. conicet.gov.aracs.orgacs.org

Studies employing DFT and NBO (Natural Bond Orbital) analysis have investigated the preference for boat-like conformers in bicyclo[3.1.0]hexanes. conicet.gov.ar These calculations explore the factors that enhance the stability of this conformation. For the parent bicyclo[3.1.0]hexane, ab initio computations using the MP2/cc-pVTZ method have been performed to calculate structures and relative energies of different conformations. acs.org DFT calculations, specifically at the B3LYP/6-311+G(d,p) level, have been used to analyze the reaction coordinates and structures of related systems like the bicyclo[3.1.0]hexenium cation. acs.org

In a study on the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane, a derivative of bicyclo[3.1.0]hexan-2-ol, various computational methods were compared. khas.edu.tr The semi-empirical PM3 method, while less reliable, was found to overestimate the exothermicity of the initial pyrolysis step compared to HF and DFT results. The HF and DFT (B3LYP/6-31G*) methods provided reaction energy values that were in agreement within a 2–4 kcal/mol range. khas.edu.tr

The choice of computational method is crucial. While semi-empirical methods are fast, they can be less accurate. DFT offers a good balance of accuracy and computational cost for systems of this size, making it a popular choice for studying geometry, electronic properties, and reaction energetics. acs.orgkhas.edu.tr Higher-level methods like CASSCF are sometimes required for more complex phenomena, such as the study of singlet biradical species that can arise during rearrangements. researchgate.net

Investigation of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating complex reaction mechanisms involving bicyclo[3.1.0]hexane systems, allowing researchers to map potential energy surfaces and characterize transition states.

A detailed computational study on the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane utilized PM3, HF/6-31G, and B3LYP/6-31G methods to investigate the reaction mechanism. khas.edu.trmarmara.edu.tr The calculations supported a two-step mechanism at 350°C. The first step is the 1,2-elimination of the ester to form 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene. khas.edu.trkhas.edu.tr The second, rate-determining step is a sigmatropic rearrangement of this intermediate via a concerted homodienyl 1,5-hydrogen shift. khas.edu.trkhas.edu.tr UB3LYP/6-31G* calculations showed that while the cyclopropyl (B3062369) moiety can undergo homolytic bond cleavage to form an allylically stabilized biradical intermediate, the subsequent formation of the final product through a biradical transition state involving a 1,2-hydrogen migration was deemed implausible. khas.edu.trkhas.edu.tr

DFT (B3LYP), CASSCF, and CASPT2 calculations have also been used to map the potential energy landscape for the thermal rearrangement of the parent bicyclo[3.1.0]hex-2-ene. researchgate.net These studies investigate the involvement of a symmetric cyclohexene-3,5-diyl diradical intermediate to explain why products are formed at unequal rates, despite the symmetric nature of the intermediate. researchgate.net In another study, the reaction mechanism for the conversion of a hemiaminal to a thiazol-2-imine was investigated using the DFT/M06-2X/6-31+G(d,p) method, showing agreement with an acid-catalyzed water elimination mechanism. marmara.edu.tr

These examples highlight how computational chemistry allows for the detailed exploration of proposed polar and biradical mechanisms, calculation of Gibbs free energy of activation, and identification of the most plausible reaction pathways. khas.edu.trkhas.edu.tr

Conformational Analysis of Bicyclo[3.1.0]hexan-2-ol and Derivatives

The rigid bicyclo[3.1.0]hexane framework significantly restricts the conformational freedom of the molecule, a property that is exploited in medicinal chemistry to lock molecules into specific bioactive shapes. nih.govacs.org Computational conformational analysis is key to understanding these preferences.

The bicyclo[3.1.0]hexane scaffold can exist in either a "North" or "South" conformation, analogous to the pseudorotational cycle of nucleosides. acs.orgnih.gov This locking of conformation is crucial for the biological activity of carbocyclic nucleoside analogues. acs.org For bicyclo[3.1.0]hexane itself, computational studies have revealed that the boat-like conformation is the only stable configuration. conicet.gov.ar The introduction of substituents, such as the hydroxyl group in bicyclo[3.1.0]hexan-2-ol, induces distinct conformational preferences.

In the development of GABA transporter inhibitors, the rigid bicyclo[3.1.0]hexane ring system was used to restrict the side-chain moiety into either a syn-form or an anti-form. nih.gov Density functional theory (DFT) was used to determine the stable conformations of these designed analogues, which was crucial in identifying the bioactive conformation responsible for selective inhibition of the BGT-1 transporter. nih.gov Similarly, in studies of UDP-Galf mimics, it was anticipated from previous computational work that the five-membered ring of the furanose would adopt an envelope conformation; the bicyclo[3.1.0]hexane derivative was designed to lock the ring into a specific envelope shape. mdpi.com

Ab initio calculations (MP2/cc-pVTZ) have been used to generate theoretical ring-puckering potential energy functions (PEFs) for bicyclo[3.1.0]hexane and its derivatives. acs.org These functions describe the energy landscape associated with the puckering of the five-membered ring. For most derivatives studied, the calculations showed a single conformational minimum and agreed well with experimental data, though for the parent bicyclo[3.1.0]hexane, a second shallow energy minimum was predicted theoretically but not observed experimentally. acs.org

Prediction of Spectroscopic Parameters (e.g., IR Frequencies)

Computational chemistry can predict various spectroscopic parameters, which aids in the identification and characterization of newly synthesized compounds. While direct prediction of IR frequencies for (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is not prominently detailed in the search results, the methodologies are well-established for related systems.

Quantum chemical calculations are routinely used to predict vibrational frequencies (like those observed in IR spectroscopy), as well as NMR chemical shifts, electronic circular dichroism (ECD), and optical rotation dispersion (ORD). researchgate.netresearchgate.net For instance, in the study of a bicyclo[3.1.0]hexane derivative with multiple functional groups, extensive conformational searches at the B3LYP/6-311++G** level were performed to interpret measured ECD, ORD, and vibrational circular dichroism (VCD) spectra. researchgate.net

In another example, the structure of a thermal rearrangement product, 1,3,3-trimethyl-1,4-cyclohexadiene, was confirmed by comparing its experimental ¹H and ¹³C NMR spectra with expected values. khas.edu.tr Although not a direct prediction for the bicyclo[3.1.0]hexane starting material, this demonstrates the common practice of using spectroscopic data in conjunction with computational studies to verify reaction outcomes. The GFN-xTB method, a tight-binding quantum chemical method, has been developed for its accuracy in predicting structures and vibrational frequencies for large molecular systems, showcasing the ongoing advancement in this field. acs.org

Strain Energy Analysis in Bicyclo[3.1.0]hexane Core

The bicyclo[3.1.0]hexane system is characterized by significant ring strain due to the fusion of a five-membered ring with a three-membered cyclopropane (B1198618) ring. This inherent strain influences its stability and reactivity. khas.edu.tr

Strain energy can be quantified computationally. A procedure using computational group equivalents has been developed to calculate strain energies for various hydrocarbons. Using this method, the strain energy for bicyclo[3.1.0]hexane has been calculated. The table below shows a comparison of strain energy values from different sources.

Computational Method/SourceStrain Energy (kcal/mol)Reference
Computational Group Equivalents32.4 mdpi.com
Source 232.9 mdpi.com
Source 332.1 mdpi.com
Source 432.4 mdpi.com
Source 531.1 mdpi.com

The strain in the bicyclo[3.1.0]hexane core is a combination of the angle strain in the cyclopropane ring and the torsional and angle strain in the cyclopentane (B165970) ring, which is forced into an envelope or boat-like conformation. conicet.gov.ar For comparison, the strain energy of its constituent rings, cyclopropane and cyclopentane, are approximately 27.4 kcal/mol and 6.1 kcal/mol, respectively. The strain of bicyclo[2.1.0]pentane (55.6 kcal/mol) closely matches the sum for cyclopropane and cyclobutane (B1203170) (54.7 kcal/mol), indicating that in some fused systems, the strain is nearly additive. mdpi.com The reactivity of the cyclopropene (B1174273) double bond, which is higher than exocyclic double bonds due to ring strain, has been utilized in cycloaddition reactions to form bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.org

Future Research Directions and Outlook in Bicyclo 3.1.0 Hexan 2 Ol Chemistry

Development of Novel and More Efficient Synthetic Routes

The development of practical and scalable synthetic routes to enantiomerically pure (1S,2S,5R)-bicyclo[3.1.0]hexan-2-ol and its derivatives is a primary focus of current research. While several methods exist, they often face challenges in terms of yield, scalability, and the use of expensive or hazardous reagents.

Future efforts are directed towards the discovery of more efficient and environmentally friendly synthetic strategies. One promising approach involves the catalytic intramolecular cyclopropanation of acyclic precursors. For instance, the use of a catalytic amount of lithium 2,2,6,6-tetramethylpiperidide (LTMP) for the intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-ene has been shown to be a highly diastereoselective and scalable method to produce the corresponding bicyclo[3.1.0]hexan-1-ol, a direct precursor to the ketone and subsequently the alcohol. researchgate.netacs.org This method has been successfully demonstrated on a multi-kilogram scale. researchgate.netacs.org

Table 1: Comparison of Synthetic Strategies for Bicyclo[3.1.0]hexane Derivatives

Synthetic StrategyKey FeaturesAdvantagesChallenges
Catalytic Intramolecular Cyclopropanation Use of catalytic LTMP with epoxy alkenes. researchgate.netacs.orgHigh diastereoselectivity, scalability. researchgate.netacs.orgRequires strong, hindered base.
Telescoped Synthesis from (R)-epichlorohydrin Multi-step synthesis with minimal purification. nih.govUtilizes inexpensive starting material, efficient. nih.govCan involve multiple synthetic steps.
Photoredox-Mediated (3+2) Annulation Convergent synthesis from cyclopropenes and cyclopropylanilines. rsc.orgresearchgate.netAccess to highly substituted scaffolds, good yields. rsc.orgMay require specific photocatalysts and light sources.

Exploration of New Applications in Medicinal Chemistry and Materials Science

The rigid, conformationally constrained bicyclo[3.1.0]hexane scaffold is of significant interest in medicinal chemistry for the design of novel therapeutic agents. This framework can lock the conformation of a molecule, which is crucial for its interaction with biological targets. acs.orgnih.gov

Derivatives of bicyclo[3.1.0]hexan-2-ol are being investigated as:

Carbocyclic Nucleoside Analogues: These analogues, where the furanose ring of a natural nucleoside is replaced by the bicyclo[3.1.0]hexane system, can exhibit potent antiviral and anticancer properties. acs.orgnih.gov The locked conformation can lead to selective inhibition of viral enzymes like reverse transcriptase. researchgate.net

Orexin (B13118510) Receptor Antagonists: Certain 3-aza-bicyclo[3.1.0]hexane derivatives have shown potential as antagonists of orexin receptors, which are implicated in sleep disorders, eating disorders, and other neurological conditions. google.com

Modulators of Metabotropic Glutamate (B1630785) Receptors: The unique three-dimensional structure of bicyclo[3.1.0]hexan-2-ol derivatives makes them potential candidates for modulating the activity of G-protein coupled receptors like metabotropic glutamate receptors.

In the realm of materials science, the strained bicyclo[3.1.0]hexane ring system offers opportunities for the development of new polymers and functional materials. The controlled ring-opening of these bicyclic systems can lead to the formation of polymers with unique properties.

Advances in Catalytic Asymmetric Synthesis

Achieving high enantioselectivity in the synthesis of this compound is paramount for its use as a chiral building block. While enzymatic resolutions, such as lipase-catalyzed asymmetric acetylation, have proven effective in resolving racemic mixtures, the development of catalytic asymmetric methods that directly produce the desired enantiomer is a major goal. acs.orgnih.gov

Future research will likely focus on:

Chiral Lewis Acid Catalysis: The development of novel chiral Lewis acids to catalyze the intramolecular cyclopropanation of unsaturated precursors.

Organocatalysis: The use of small organic molecules as catalysts for enantioselective cyclopropanation reactions. Organocatalyzed desymmetrization of prochiral substrates is a powerful strategy for creating enantioenriched bicyclic compounds. smolecule.com

Transition Metal Catalysis: The design of new chiral transition metal complexes, for instance, based on iridium or rhodium, for asymmetric cyclopropanation and other C-C bond-forming reactions to construct the bicyclo[3.1.0]hexane core. rsc.org

Integration of Flow Chemistry and Automation in Synthesis

To enhance the efficiency, safety, and scalability of synthesizing bicyclo[3.1.0]hexan-2-ol derivatives, the integration of flow chemistry and automation is a promising avenue. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. vapourtec.com

The application of flow chemistry has been demonstrated in the synthesis of related bicyclic systems, such as the photocatalytic synthesis of 1,3-diazabicyclo[3.1.0]hexane derivatives and bicyclic aziridines. sci-hub.semdpi.com Automating these flow systems allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for biological evaluation. vapourtec.combeilstein-journals.org The key components of an automated flow chemistry setup include pumps, mixers, reactors, temperature control units, and automated valves, all integrated with intelligent software. vapourtec.com

Table 2: Advantages of Flow Chemistry in Bicyclo[3.1.0]hexan-2-ol Synthesis

FeatureBenefit
Precise Control Improved reaction selectivity and yield.
Enhanced Safety Smaller reaction volumes and better heat dissipation.
Scalability Easier to scale up production by running the system for longer periods.
Automation High-throughput screening and library synthesis. vapourtec.combeilstein-journals.org

Deeper Mechanistic Understanding through Advanced Computational Methods

A thorough understanding of the reaction mechanisms involved in the synthesis and rearrangement of bicyclo[3.1.0]hexane systems is crucial for the rational design of new and improved synthetic methods. Advanced computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these mechanisms. khas.edu.tr

Computational studies can provide insights into:

Transition State Structures and Energetics: Identifying the lowest energy pathways for cyclopropanation and other key reactions. smolecule.com For example, theoretical calculations have been used to understand the thermal rearrangement of bicyclo[3.1.0]hexane derivatives, predicting plausible multi-step mechanisms. khas.edu.tr

Stereoselectivity: Explaining the origins of diastereoselectivity and enantioselectivity in catalytic reactions.

Reaction Dynamics: Simulating the entire course of a reaction to understand the interplay of various factors.

By combining experimental results with computational modeling, researchers can gain a deeper understanding of the factors that govern the reactivity and selectivity of reactions involving the bicyclo[3.1.0]hexane scaffold, paving the way for the development of more efficient and selective synthetic methodologies.

Q & A

Q. What synthetic methodologies are effective for enantioselective synthesis of (1S,2S,5R)-bicyclo[3.1.0]hexan-2-ol derivatives?

Enantioselective synthesis often leverages functional group transformations on the sensitive bicyclo[3.1.0]hexane scaffold. For example, lipase-catalyzed asymmetric acetylation resolves racemic mixtures of precursors like 4-(tert-butyldiphenylsiloxymethyl)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol, yielding enantiomerically pure intermediates. This method avoids harsh conditions that could destabilize the bicyclic system . Additionally, cycloisomerization of hydroxylated enynes using PtCl₂ or Au(I) catalysts generates bicyclo[3.1.0]hexan-3-one derivatives, which can be reduced to the target alcohol .

Q. How can stereochemical integrity be maintained during derivatization of this compound?

Stereochemical control is critical during nucleobase coupling (e.g., Mitsunobu reactions) or hydroxyl protection. For example, selective protection of the primary hydroxyl group in South-bicyclo[3.1.0]hexane nucleosides prevents undesired elimination, preserving the (1S,2S,5R) configuration . Computational modeling (DFT) is recommended to predict steric and electronic effects before experimental validation .

Q. What analytical techniques are recommended for structural confirmation of bicyclo[3.1.0]hexane derivatives?

  • Gas Chromatography (GC): Use non-polar columns (e.g., HP-5MS) with temperature ramps (e.g., 50°C → 280°C at 4°C/min) and compare retention indices (Kovats RI ~1067–1098) .
  • Mass Spectrometry (EI): Key fragmentation patterns include m/z 222 (molecular ion) and characteristic peaks at m/z 107 (cyclopropane ring cleavage) .
  • NMR: Analyze coupling constants (e.g., J = 5–8 Hz for cyclopropane protons) and NOE correlations to confirm stereochemistry .

Advanced Research Questions

Q. How does the planarity of the bicyclo[3.1.0]hexane scaffold influence biological activity in nucleoside analogs?

Flattening the five-membered ring via olefin generation (e.g., converting bicyclo[3.1.0]hexane to bicyclo[3.1.0]hexene) enhances anti-HIV activity by mimicking the planar transition state of nucleoside binding. For example, North-D4T (IC₅₀ = 0.8 µM) shows improved activity compared to non-planar analogs due to better binding to reverse transcriptase . Computational docking studies (AutoDock Vina) are essential to correlate planarity with target affinity .

Q. What strategies resolve contradictions in biological activity data between bicyclo[3.1.0]hexane derivatives?

Discrepancies often arise from stereochemical impurities or solvent effects. For example:

  • Chiral HPLC: Use Chiralpak IA-3 columns (hexane:isopropanol = 95:5) to separate enantiomers and test each for activity .
  • Solvent Polarity: Polar solvents (e.g., DMSO) stabilize hydrogen bonding in the cyclopropane ring, altering IC₅₀ values by up to 50% .

Q. How can catalytic methods optimize large-scale synthesis of bicyclo[3.1.0]hexan-2-ol derivatives?

  • PtCl₂-Catalyzed Cycloisomerization: Achieves >80% yield for terpene derivatives (e.g., sabinone) via a one-pot cascade reaction of alkynals and allylchlorodimethylsilane .
  • Lipase-Catalyzed Resolution: Candida antarctica lipase B (CAL-B) provides enantiomeric excess (ee) >99% for acetylated intermediates, reducing downstream purification costs .

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